4-(Thiazol-2-yl)semicarbazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N4OS |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
1-amino-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C4H6N4OS/c5-8-3(9)7-4-6-1-2-10-4/h1-2H,5H2,(H2,6,7,8,9) |
InChI Key |
VFJAIBUEXZUFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Thiazol 2 Yl Semicarbazide and Its Derivatives
Established Synthetic Pathways for 4-(Thiazol-2-yl)semicarbazide
The construction of the this compound core can be achieved through several strategic synthetic routes. These methods typically involve building the semicarbazide (B1199961) functionality onto a pre-existing 2-aminothiazole (B372263) ring.
Reaction of 2-Aminothiazoles with Relevant Precursors
A primary method for synthesizing the target compound begins with 2-aminothiazole as the starting material. The synthesis involves a two-step process where the amino group of the thiazole (B1198619) undergoes acylation followed by the introduction of the hydrazine (B178648) group.
Initially, 2-aminothiazole derivatives can be reacted with acylating agents such as ethyl chloroformate. This reaction, a nucleophilic substitution, results in the formation of an intermediate ethyl carbamate (B1207046), specifically ethyl N-(4-phenylthiazol-2-yl)carbamate. ksu.edu.sa The exocyclic amino group of 2-aminothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This pathway establishes the foundational carbamate linkage necessary for the subsequent formation of the semicarbazide. ksu.edu.sa Other related precursors for derivatizing the 2-amino group include isocyanates, which react to form urea (B33335) derivatives. nih.gov
Hydrazinolysis Approaches in Synthesis
The crucial step to convert the carbamate intermediate into this compound is hydrazinolysis. This process involves the reaction of the synthesized ethyl N-(4-phenylthiazol-2-yl)carbamate with hydrazine hydrate (B1144303). ksu.edu.sa
The reaction is typically carried out by refluxing the carbamate with hydrazine hydrate in a suitable solvent, such as ethanol. ksu.edu.sa During this process, the hydrazine molecule performs a nucleophilic attack on the carbonyl carbon of the carbamate, leading to the displacement of the ethoxy group and the formation of the desired semicarbazide product, 4-(4-phenylthiazol-2-yl)semicarbazide. ksu.edu.sa The successful formation of the semicarbazide can be confirmed through spectral analysis, with infrared spectroscopy showing characteristic absorption bands for the NH2 and NH groups. ksu.edu.sa
Methodological Variations and Yield Optimization
Optimizing the yield and purity of this compound involves careful consideration of reaction conditions. For the initial carbamate formation and subsequent hydrazinolysis, the choice of solvent, reaction time, and temperature are critical factors. ksu.edu.sa
Conventional methods often require prolonged reaction times, sometimes ranging from 3 to 72 hours under reflux in solvents like ethanol, often with an acid catalyst. ksu.edu.satandfonline.com To enhance efficiency, modern techniques such as microwave-assisted synthesis have been explored for related compounds. tandfonline.com Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions and higher yields, presenting a more environmentally benign approach. tandfonline.com The selection of the base or catalyst, particularly in the derivatization steps, also plays a pivotal role in driving the reaction to completion and minimizing side products.
Synthesis of Substituted this compound Derivatives
The synthesized this compound serves as a valuable intermediate for the creation of a diverse library of derivatives, primarily through reactions involving the terminal amino group of the semicarbazide moiety.
Derivatization at the Semicarbazide Moiety
The primary route for derivatization involves the condensation of the semicarbazide with various carbonyl compounds to form semicarbazones. This reaction targets the nucleophilic terminal -NH2 group of the semicarbazide.
Semicarbazones are readily synthesized by reacting this compound with a range of aldehydes and ketones. ksu.edu.sa This condensation reaction is a classic method for forming a C=N (imine) bond. ksu.edu.sanih.gov
The reaction is typically performed by refluxing an equimolar mixture of the semicarbazide and the respective carbonyl compound in ethanol, with a catalytic amount of a weak acid like glacial acetic acid. ksu.edu.sa The acid catalyst facilitates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal amino group of the semicarbazide. This is followed by dehydration to yield the final semicarbazone. A variety of carbonyl compounds can be used, leading to a wide array of derivatives. ksu.edu.saresearchgate.net For example, reactions with isatin (B1672199) produce (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene)semicarbazides. researchgate.net
The following table summarizes examples of semicarbazone derivatives synthesized from 4-(4-phenylthiazol-2-yl)semicarbazide. ksu.edu.sa
| Carbonyl Precursor | Resulting Semicarbazone Derivative |
| p-Chlorobenzaldehyde | 1-(4-Chlorobenzylidene)-4-(4-phenylthiazol-2-yl)semicarbazide |
| p-Hydroxybenzaldehyde | 1-(4-Hydroxybenzylidene)-4-(4-phenylthiazol-2-yl)semicarbazide |
| Cyclopentanone | 1-Cyclopentylidene-4-(4-phenylthiazol-2-yl)semicarbazide |
| Cycloheptanone | 1-Cycloheptylidene-4-(4-phenylthiazol-2-yl)semicarbazide |
Introduction of Diverse Functional Groups
The semicarbazide moiety of this compound serves as a versatile handle for the introduction of a wide array of functional groups, primarily through condensation and cyclization reactions. A common strategy involves the reaction of the terminal nitrogen of the semicarbazide with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or semicarbazones. This approach is fundamental for creating a library of derivatives with varied substituents.
For instance, (4-substituted-thiazol-2-yl)semicarbazides can be reacted with isatin (indole-2,3-dione) to yield (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene)semicarbazides. researchgate.netresearchgate.net This reaction introduces the bulky and biologically relevant oxoindolinylidene group. Similarly, thiosemicarbazide (B42300) derivatives can react with substituted phenacyl bromides, which introduces an aryl ketone functional group and serves as a precursor for further cyclization to form the thiazole ring itself. niscpr.res.in
The synthesis of thiosemicarbazone derivatives is a key step for introducing further diversity. These are typically formed by refluxing a thiosemicarbazide with an appropriate aldehyde. niscpr.res.innih.gov For example, 1-((1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methylene)thiosemicarbazide is prepared by refluxing the corresponding aldehyde with thiosemicarbazide. niscpr.res.in These thiosemicarbazone intermediates can then be cyclized with α-halogenated carbonyl compounds to generate a variety of thiazole derivatives. mdpi.com This two-step process allows for the systematic introduction of different functional groups on both the thiazole ring and the side chain.
Further derivatization can be achieved by reacting the initial semicarbazide or its derivatives. For example, new indolic derivatives of thiosemicarbazides can be synthesized and subsequently cyclized into other heterocyclic systems like 1,2,4-triazoles and 1,3,4-thiadiazoles, expanding the chemical space accessible from the initial scaffold. nih.gov
Modification of the Thiazole Ring System
Substitution Patterns on the Thiazole Ring
The substitution pattern on the thiazole ring is a critical determinant of a molecule's properties, and various synthetic methods allow for precise control over the placement of different substituents. The classic Hantzsch thiazole synthesis is a cornerstone method, involving the condensation of an α-haloketone with a thioamide (or thiourea (B124793)/thiosemicarbazide). The choice of the α-haloketone directly dictates the substituents at the C4 and C5 positions of the thiazole ring.
For example, reacting thiosemicarbazide with different substituted phenacyl bromides leads to thiazole rings with various aryl groups at the C4 position. niscpr.res.in Similarly, reacting thiosemicarbazide with 2-aryl-4-formylthiazole or 2-aryl-5-formyl-4-methylthiazole precursors allows for the introduction of aryl, formyl, and methyl groups at various positions on the ring. nih.gov The versatility of this approach enables the synthesis of a wide range of N-heterocyclic derivatives with diverse substitution patterns. researchgate.net
Substituents can also be introduced at the C2 position, often by starting with a substituted thioamide or thiourea. The reactivity of the thiazole ring itself allows for further modifications, although electrophilic substitution typically requires activating groups. pharmaguideline.com The electron-donating or withdrawing nature of these substituents can significantly influence the chemical reactivity and biological activity of the resulting compounds. nih.gov
Below is a table summarizing examples of precursors used to generate specific substitution patterns on the thiazole ring.
| Thiazole Position | Substituent Group | Precursor Compound |
| C2 | Aryl | 2-Aryl-thiosemicarbazide |
| C4 | Aryl | Substituted Phenacyl Bromide |
| C4 | Methyl | Acetylacetone |
| C5 | Formyl | 2-Aryl-5-formyl-4-methylthiazole |
| C5 | Carboxylate | Ethyl 2-chloroacetoacetate |
Fusion with Other Heterocyclic Systems (e.g., Pyrazole (B372694), Indole)
Fusing the this compound scaffold with other heterocyclic systems is a powerful strategy for creating complex molecules with potentially enhanced biological activities. This molecular hybridization combines the structural features of different pharmacophores into a single entity.
Indole (B1671886) Fusion: The indole nucleus is a common fusion partner. A straightforward method involves the reaction of (4-substituted-thiazol-2-yl)semicarbazides with isatin (indole-2,3-dione). This condensation reaction forms a Schiff base at the C3 position of the isatin ring, directly linking the thiazole-semicarbazide moiety to the indole system. researchgate.netresearchgate.net These resulting molecules can then undergo further cyclization reactions to create more complex fused systems, such as N-(4-substituted-thiazol-2-yl)- researchgate.netnih.govnih.gov-oxadiazino nih.govbepls.comindol-3-amines. researchgate.netresearchgate.net The synthesis of various indole-derived thiosemicarbazones, which can then be cyclized, is another route to indole-thiazole hybrids. eurekaselect.com
Pyrazole Fusion: The combination of thiazole and pyrazole rings has been explored extensively. mdpi.com One synthetic approach involves synthesizing N-thiocarbamoyl-pyrazole derivatives from the reaction of α,β-unsaturated ketones with thiosemicarbazide. nih.gov These intermediates can then be cyclized using phenacyl bromides to afford novel pyrazolothiazole systems. nih.gov Another strategy involves a diazo-coupling reaction of a pyrazolone (B3327878) derivative with 2-aminothiazole to create a 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one scaffold. mdpi.com These methods highlight the modular nature of heterocyclic synthesis, where pre-formed pyrazole and thiazole precursors are joined together.
Other fused systems are also accessible. For example, pyranothiazole and thiazolopyranopyrimidine derivatives can be synthesized, demonstrating the flexibility of the thiazole core in creating diverse polycyclic structures. iaea.org
Green Chemistry Approaches and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to reduce environmental impact, improve safety, and enhance efficiency. bepls.com These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.
Solvent-Free and Catalytic Methodologies
A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Microwave-assisted, solvent-free synthesis has emerged as a highly effective technique. For example, thiosemicarbazone-based thiazole adducts can be synthesized under solvent-free conditions using microwave irradiation, which dramatically reduces reaction times from hours to just a few minutes and often obviates the need for a catalyst. nih.gov This method provides high yields and is considered an environmentally benign approach. researchgate.net
Where solvents are necessary, greener alternatives like water or ethanol-water mixtures are preferred. nih.govacs.org The use of catalysts, particularly reusable and non-toxic ones, is another cornerstone of green thiazole synthesis. Recyclable catalysts such as NiFe2O4 nanoparticles have been successfully employed in one-pot, three-component reactions to produce thiazole scaffolds. nih.govacs.org These nanocatalysts can be easily recovered and reused multiple times without significant loss of activity. Similarly, recyclable cross-linked chitosan (B1678972) hydrogel has been used as a biocatalyst under ultrasonic irradiation, another energy-efficient technique that can accelerate reactions. mdpi.com
The table below compares conventional and green synthetic methods for thiazole derivatives.
| Feature | Conventional Method | Green Method |
| Reaction Time | Several hours (reflux) | 5-60 minutes |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasonic irradiation |
| Solvent | Organic solvents (e.g., Toluene) | Solvent-free, Water, Ethanol/Water |
| Catalyst | Often requires acid/base catalysts | Reusable nanocatalysts, Biocatalysts |
Efficiency and Atom Economy in Synthetic Protocols
Efficiency and atom economy are central metrics in evaluating the sustainability of a synthetic route. primescholars.com Atom economy refers to the conversion efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com
One-pot, multi-component reactions (MCRs) are particularly effective at improving both efficiency and atom economy. bepls.com By combining multiple reaction steps into a single operation, MCRs reduce the need for intermediate purification steps, which saves time, solvents, and materials, thereby minimizing waste. The synthesis of thiazole scaffolds through a one-pot, three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides is a prime example of this efficient approach. nih.govacs.org
Comparative Analysis of Synthetic Strategies for this compound and Its Derivatives: One-Pot vs. Multi-Step
The synthesis of this compound and its derivatives can be broadly approached through two primary strategies: one-pot multicomponent reactions and traditional multi-step synthesis. Each methodology presents a distinct set of advantages and disadvantages concerning efficiency, yield, reaction time, and operational simplicity. This analysis will compare these two synthetic paradigms, drawing on examples from the synthesis of structurally related thiazole derivatives.
One-Pot Synthesis: A Strategy of Efficiency
One-pot syntheses, particularly three-component reactions, have emerged as a highly efficient and atom-economical approach for the construction of complex heterocyclic systems, including derivatives of this compound. nih.govnih.govresearchgate.netresearchgate.netedu.krdijcce.ac.irnih.gov This strategy involves the simultaneous or sequential reaction of multiple starting materials in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates. This approach significantly reduces reaction time, solvent usage, and waste generation, aligning with the principles of green chemistry. nih.gov
A common one-pot approach for synthesizing thiazole derivatives involves the condensation of an α-halocarbonyl compound, thiosemicarbazide, and a third reactant, which can vary to introduce different substituents onto the thiazole ring or the semicarbazide moiety. nih.gov For instance, a facile, green, one-pot multicomponent synthesis of novel thiazole scaffolds has been reported utilizing an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in the presence of a reusable catalyst. nih.gov This method boasts reaction times of 45–60 minutes and yields ranging from 75% to 92%. nih.gov
Another example involves a one-pot, three-component reaction for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. This reaction utilizes 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate phenacyl bromides, with reaction times of 3–5 hours and yields between 68% and 78%. nih.gov
The key advantages of one-pot syntheses are summarized as:
Environmental Friendliness: Reduced solvent consumption and waste production make this a more sustainable synthetic route. nih.gov
Operational Simplicity: The streamlined procedure makes the synthesis easier to perform. edu.krd
Multi-Step Synthesis: A Traditional and Controlled Approach
Multi-step synthesis represents the classical approach to constructing complex molecules, where each reaction in the sequence is performed and the intermediate product is isolated and purified before proceeding to the next step. While often more time-consuming and labor-intensive than one-pot strategies, this method offers greater control over each reaction step and can be advantageous when dealing with sensitive functional groups or when a high degree of purity is required for each intermediate.
A plausible multi-step synthesis of a this compound derivative would typically involve the initial formation of a 2-aminothiazole derivative via the well-established Hantzsch thiazole synthesis. nih.gov This reaction involves the condensation of an α-haloketone with a thiourea derivative. The resulting 2-aminothiazole can then be reacted with a suitable reagent to introduce the semicarbazide moiety. For example, an alternative synthesis for a thiosemicarbazone derivative involved the refluxing of 2-(2-benzylidenehydrazinyl)-4-methylthiazole with thiosemicarbazide for 2 hours, resulting in a 75% yield after purification. nih.gov
Another multi-step approach could involve the initial synthesis of a thiosemicarbazone, which is then cyclized to form the thiazole ring. For example, the reaction of thiosemicarbazide with an appropriate ketone can yield a thiosemicarbazone, which can then be reacted with an α-haloketone to form the desired thiazole derivative. researchgate.net
The primary advantages of multi-step syntheses include:
Greater Control: Each reaction can be individually optimized for conditions such as temperature, solvent, and catalyst to maximize the yield and purity of the intermediate.
Characterization of Intermediates: The isolation of intermediates allows for their full characterization, which can be crucial for confirming the reaction pathway and for troubleshooting any synthetic issues.
Versatility: This approach can be more adaptable for the synthesis of a wider range of derivatives, as intermediates can be diverted to different reaction pathways to produce various analogs.
Comparative Summary
To provide a clearer comparison, the table below summarizes the key differences between one-pot and multi-step synthetic strategies for thiazole derivatives based on the available literature.
| Feature | One-Pot Synthesis | Multi-Step Synthesis |
| Number of Steps | Single operational step | Multiple discrete steps |
| Reaction Time | Generally shorter (minutes to a few hours) nih.govnih.gov | Typically longer (several hours to days) nih.gov |
| Overall Yield | Often higher due to reduced material loss nih.govnih.gov | Can be lower due to cumulative losses during intermediate purification |
| Purification | Final product purification only | Purification required after each step |
| Solvent/Reagent Use | Minimized | Higher consumption of solvents and reagents |
| Operational Complexity | Simpler and more streamlined | More complex and labor-intensive |
| Control over Reaction | Less control over individual transformations | High degree of control over each step |
| Intermediate Analysis | Not possible | Allows for full characterization of intermediates |
Spectroscopic and Structural Elucidation of 4 Thiazol 2 Yl Semicarbazide Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational and rotational energy states of bonds, with each type of bond absorbing infrared radiation or scattering Raman light at a characteristic frequency.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful method for identifying the functional groups within the 4-(thiazol-2-yl)semicarbazide framework. researchgate.net The analysis of the FT-IR spectra of these derivatives reveals several characteristic absorption bands corresponding to specific bond vibrations.
The semicarbazide (B1199961) moiety gives rise to distinct peaks. The N-H stretching vibrations of the amine and amide groups are typically observed as sharp or broad bands in the region of 3100–3500 cm⁻¹. nih.gov For instance, in a series of (Z)-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives, N-H stretching bands were identified at 3156 cm⁻¹, while other thiazole (B1198619) derivatives showed N-H bands in the range of 3138-3418 cm⁻¹. mdpi.comipb.pt The carbonyl group (C=O) of the semicarbazide backbone produces a strong, sharp absorption band, typically found between 1650 and 1725 cm⁻¹. mdpi.com In various derivatives, this C=O stretch has been reported at 1683 cm⁻¹, 1698 cm⁻¹, and 1719 cm⁻¹. ipb.ptnih.gov
The thiazole ring also presents a unique vibrational fingerprint. The C=N stretching vibration within the heterocyclic ring is commonly found in the 1550–1625 cm⁻¹ range. rsc.org Studies have reported these C=N bands at 1542 cm⁻¹, 1583 cm⁻¹, and 1618 cm⁻¹. nih.gov The C-S bond, integral to the thiazole ring, typically shows weaker absorptions in the fingerprint region, with C-S-C vibrations noted around 690–750 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amine/Amide) | Stretching | 3100 - 3500 | nih.gov |
| C=O (Semicarbazide) | Stretching | 1650 - 1725 | mdpi.com |
| C=N (Thiazole Ring/Imine) | Stretching | 1540 - 1630 | nih.govrsc.org |
| C-S-C (Thiazole Ring) | Stretching | 690 - 750 | nih.gov |
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy serves as a complementary technique to FT-IR for structural elucidation. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar, symmetric bonds and is particularly useful for analyzing the skeletal vibrations of heterocyclic and aromatic rings.
In the analysis of thiazole and its derivatives, the Raman spectrum shows characteristic bands in the fingerprint region (800–1800 cm⁻¹). huji.ac.il A notable band for the thiazole ring is the C=N stretching vibration, which has been identified around 1388 cm⁻¹. huji.ac.il Other significant bands in the Raman spectra of thiazole-related compounds include C=C and C=N stretching modes, as well as C-H in-plane bending vibrations, which appear between 1400 and 1520 cm⁻¹. researchgate.net The C-H stretching modes of the thiazole ring are typically observed at higher frequencies, in the range of 3090–3130 cm⁻¹. scilit.com The analysis of these bands helps confirm the integrity of the thiazole ring structure within the derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Through the analysis of the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the complete structure of this compound derivatives can be mapped out.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectra of this compound derivatives, typically recorded in solvents like DMSO-d₆, show characteristic signals for the protons on the thiazole ring and the semicarbazide chain. diva-portal.org
The proton attached to the C5 position of the thiazole ring (H-5) typically appears as a singlet in the range of δ 6.90–7.90 ppm. ipb.ptsdsu.edu For example, in one derivative, this proton was observed at δ 7.31 ppm, confirming the formation of the thiazole ring. diva-portal.orgyoutube.com The protons of the semicarbazide moiety (N-H) are exchangeable with D₂O and appear as broad or sharp singlets at lower fields. The chemical shifts of these N-H protons are highly dependent on the solvent, concentration, and molecular structure, but are frequently observed in the δ 9.50–13.50 ppm range. ipb.ptsdsu.edu Specific signals for the three N-H protons in thiosemicarbazide (B42300) derivatives have been reported at chemical shifts such as δ 9.58, 10.12, and 11.73 ppm. mdpi.comsdsu.edu Protons on substituents attached to the thiazole ring or the semicarbazide chain will appear in their respective characteristic regions.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Thiazole C5-H | 6.90 - 7.90 | Singlet | ipb.ptsdsu.edu |
| Semicarbazide N-H | 9.50 - 13.50 | Singlet (broad or sharp) | mdpi.comipb.ptsdsu.edu |
| Imine N=CH | 7.85 - 8.50 | Singlet | huji.ac.ildiva-portal.org |
| Aromatic Ar-H | 7.00 - 8.50 | Multiplet, Doublet | ipb.pt |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the thiazole ring and the semicarbazide group resonate at characteristic chemical shifts.
The C2 carbon of the thiazole ring, being attached to two heteroatoms (N and S), is significantly deshielded and typically appears in the region of δ 168.0–171.0 ppm. huji.ac.il The C4 and C5 carbons of the thiazole ring are observed further upfield. C4 generally resonates between δ 148.0 and 161.0 ppm, while the C5 carbon signal is found in the δ 100.0–115.0 ppm range. huji.ac.ilsdsu.edu The carbonyl carbon of the semicarbazide group (C=O) is also found at a low field, with its chemical shift appearing around δ 154.0–169.0 ppm, depending on the derivative. mdpi.com
| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Thiazole C2 | 168.0 - 171.0 | huji.ac.il |
| Thiazole C4 | 148.0 - 161.0 | huji.ac.il |
| Thiazole C5 | 100.0 - 115.0 | huji.ac.ilsdsu.edu |
| Semicarbazide C=O | 154.0 - 169.0 | mdpi.com |
Advanced NMR Techniques (e.g., ¹⁹F NMR, 2D NMR)
For more complex derivatives of this compound, advanced NMR techniques are indispensable for unambiguous structural assignment.
¹⁹F NMR Spectroscopy : For derivatives containing fluorine atoms, ¹⁹F NMR is a highly sensitive technique used for characterization. scilit.com Fluorine has a wide chemical shift range, making it easier to distinguish between non-equivalent fluorine atoms. In studies of fluorophenyl-based thiazoles, monofluorinated compounds exhibited a single ¹⁹F NMR signal in the region of δ -114.49 to -114.77 ppm. huji.ac.il The presence of fluorine also influences the ¹³C NMR spectrum, causing splitting of adjacent carbon signals. A characteristic doublet is often observed for the ipso-carbon (the carbon directly bonded to fluorine) with a large one-bond coupling constant (¹JCF) in the range of 244–250 Hz. huji.ac.il
2D NMR Spectroscopy : Two-dimensional NMR experiments are crucial for establishing the complete bonding network.
COSY (Correlation Spectroscopy) is used to identify protons that are spin-spin coupled, typically over two or three bonds, helping to map out ¹H-¹H spin systems within the molecule. semanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances. semanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, providing critical information about the molecule's 3D conformation and stereochemistry. youtube.com
These advanced techniques, used in combination, allow for the complete and unambiguous structural elucidation of novel and complex this compound derivatives.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Electron ionization mass spectrometry is a crucial tool for the structural characterization of thiazole derivatives. The fragmentation patterns observed provide valuable information for identifying the compound and understanding its chemical stability. The analysis of related thiazole and semicarbazide structures reveals common fragmentation pathways that are dependent on the nature of the chemical substituents. nih.gov
In the mass spectrometer, the molecular ion peak (M+) is typically observed, confirming the molecular weight of the compound. For sulfur-containing compounds like thiazoles, an M+2 peak is also characteristically present due to the natural abundance of the ³⁴S isotope. sapub.org The fragmentation of thiazole derivatives often involves initial cleavages of the side chains attached to the thiazole ring. sapub.org For this compound, this would likely involve the fragmentation of the semicarbazide moiety.
Common fragmentation pathways for related structures include the loss of small, stable molecules or radicals. For instance, the pyrimidine (B1678525) rings in similar heterocyclic systems have been shown to be more stable than attached thiazole rings during fragmentation. sapub.org The fragmentation of the semicarbazide portion could proceed through cleavage of the N-N or N-C bonds. The thiazole ring itself can undergo cleavage, leading to characteristic fragment ions that help confirm the presence of this core structure. nih.govresearchgate.net
Table 1: Representative Mass Spectrometry Fragmentation Data for Thiazole Derivatives
| Ion Type | m/z Value | Description |
|---|---|---|
| Molecular Ion | Varies | Represents the intact molecule (M+). |
| Isotope Peak | M+2 | Confirms the presence of sulfur. sapub.org |
| Fragment Ion | Varies | Results from cleavage of the semicarbazide side chain. |
This table is a generalized representation based on typical fragmentation patterns of related heterocyclic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption spectra of this compound derivatives are characterized by electronic transitions involving π, n, and σ electrons. tanta.edu.egyoutube.com
The presence of the conjugated thiazole ring and the semicarbazide group with its lone pairs of electrons (n-electrons) gives rise to specific absorption bands. The most significant transitions for such compounds are typically π → π* and n → π*. libretexts.org
π → π Transitions:* These are high-energy transitions that occur in molecules with conjugated π systems, such as the thiazole ring. They result in strong absorption bands, usually in the 200-400 nm range. libretexts.org
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from nitrogen, oxygen, or sulfur atoms) to an anti-bonding π* orbital. youtube.com These are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. libretexts.org
In a study of a related Schiff base, (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide, absorption peaks were calculated and observed in the UV region, specifically at 284 nm and 336 nm in a DMSO solvent. researchgate.net These absorptions are indicative of the electronic transitions within the conjugated system.
Table 2: Typical Electronic Transitions for Thiazole-Containing Chromophores
| Transition Type | Typical Wavelength (λmax) Range | Description |
|---|---|---|
| π → π* | 200 - 400 nm | High-intensity absorption due to excitation of electrons in the conjugated thiazole ring system. libretexts.orglibretexts.org |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Crystal structures of various thiazole derivatives reveal that the molecules often adopt nearly planar conformations. nih.govnih.gov For instance, in some N-substituted thiazole derivatives, the central core, including the thiazole ring and adjacent amide groups, can be almost planar, with low root-mean-square (r.m.s.) deviations. researchgate.net
The planarity of the molecule is often influenced by the formation of intramolecular hydrogen bonds. These bonds can create stable, ring-like structures (e.g., S(6) rings) that lock the conformation. researchgate.net The dihedral angle, which describes the twist between different planar fragments of the molecule, is a key parameter. In one N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide crystal structure, the dihedral angles between the central fragment and terminal phenyl rings were found to be 21.58 (7)° and 17.90 (9)°. researchgate.net For this compound, a similar analysis would reveal the degree of planarity between the thiazole ring and the semicarbazide side chain.
Table 3: Selected Crystallographic Conformational Data from Thiazole Derivatives
| Compound | Key Conformational Feature | Dihedral Angle | Reference |
|---|---|---|---|
| Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate | Near-planar V-shaped conformation | - | nih.gov |
| N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide | Three almost planar fragments | 21.58 (7)° and 17.90 (9)° | researchgate.net |
The way molecules are arranged in a crystal, known as crystal packing, is dictated by a network of intermolecular forces. In thiazole derivatives, hydrogen bonding and π–π stacking are the dominant interactions that build the three-dimensional supramolecular architecture. nih.gov
Hydrogen bonds, such as N—H⋯S, N—H⋯O, and C—H⋯O, are commonly observed. researchgate.net These interactions can link molecules into chains or sheets. For example, in the crystal structure of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, molecules form hydrogen-bonded layers parallel to the (100) crystal plane, mediated by N—H⋯S and C—H⋯O bonds. researchgate.net
In addition to hydrogen bonding, π–π stacking interactions between the aromatic thiazole rings of adjacent molecules are crucial for stabilizing the crystal structure. These interactions often lead to the formation of molecular stacks or layers, with typical distances between the interacting rings being in the range of 3.2 to 3.5 Å. nih.gov The combination of these varied intermolecular forces results in a stable and well-defined crystal lattice.
Table 4: Common Intermolecular Interactions in Crystalline Thiazole Derivatives
| Interaction Type | Description | Typical Distance | Reference |
|---|---|---|---|
| Hydrogen Bonding | N—H⋯S, N—H⋯O, C—H⋯O | H⋯Acceptor distance can be as short as 2.25 Å. | nih.govresearchgate.net |
| π–π Stacking | Stacking of thiazole or other aromatic rings. | 3.216 (3) Å to 3.463 (3) Å | nih.gov |
Computational and Theoretical Investigations of 4 Thiazol 2 Yl Semicarbazide and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov For thiazole (B1198619) derivatives, DFT calculations are crucial in understanding their behavior at a quantum mechanical level.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. primescholars.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. ajchem-a.com A smaller gap suggests that the molecule is more reactive and can be easily excited. primescholars.com For thiazole derivatives, FMO analysis helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. researchgate.net
The energies of these orbitals are used to calculate various quantum chemical descriptors.
| Orbital | Description | Role in Reactions |
| HOMO | Highest Occupied Molecular Orbital | Electron Donor |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green regions represent neutral electrostatic potential. For thiazole derivatives, MEP analysis can identify the electron-rich and electron-poor areas, providing insights into their intermolecular interactions. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These indices provide a deeper understanding of the molecule's chemical behavior.
Key Quantum Chemical Descriptors:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. It is calculated as S = 1 / (2η).
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
These descriptors, derived from DFT calculations, offer a quantitative basis for comparing the reactivity of different 4-(thiazol-2-yl)semicarbazide analogues.
Topological Studies of Molecular Interactions (e.g., ELF, LOL, ALIE, RDG)
Topological analysis of the electron density provides detailed information about the nature of chemical bonds and non-covalent interactions within a molecule. Techniques such as the Electron Localization Function (ELF), a method for mapping electron pair localization, and the Localized Orbital Locator (LOL) are used to visualize and analyze bonding patterns. The Analysis of London and Ingber's Equation (ALIE) and Reduced Density Gradient (RDG) analysis are employed to identify and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the molecule's structure and interactions with other molecules.
Simulation of Spectroscopic Properties (e.g., Calculated UV-Vis Spectra)
Computational methods can simulate various spectroscopic properties of a molecule, providing valuable data that can be compared with experimental results. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.org These calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and the electronic transitions responsible for the observed absorption bands can be identified. materialsciencejournal.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties and structural features, known as molecular descriptors, QSAR models can predict the activity of novel or untested compounds. This approach is instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency.
For analogues of this compound, such as various thiazole derivatives and thiosemicarbazones, QSAR studies have been crucial in elucidating the structural requirements for their biological activities. These models are built using statistical methods like Multiple Linear Regression (MLR) to correlate descriptors—representing steric, electronic, and hydrophobic properties—with activities such as enzyme inhibition or cytotoxicity.
A 2D-QSAR study on 59 thiazole derivatives acting as 5-lipoxygenase inhibitors resulted in a model with a good correlation coefficient (R²) of 0.626. Another QSAR analysis on 45 thiazole analogues as α-glucosidase inhibitors produced a robust model with an R² of 0.9061, indicating a strong correlation between the selected descriptors and the inhibitory activity. For a series of quinolinone-based thiosemicarbazones evaluated against Mycobacterium tuberculosis, a highly predictive QSAR model was developed with an R² of 0.83, suggesting that van der Waals volume and electronic properties are pivotal for their anti-TB activity.
These models undergo rigorous internal and external validation to ensure their statistical significance and predictive power. The insights gained from QSAR analyses guide the rational design of more effective therapeutic agents within the thiazole and semicarbazide (B1199961) chemical classes.
Comparative Molecular Field Analysis (CoMFA) is a three-dimensional QSAR (3D-QSAR) technique that provides a deeper understanding of the relationship between the 3D properties of a molecule and its biological activity. In a CoMFA study, a set of structurally related compounds are aligned, and their steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields are calculated at various points on a 3D grid. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model.
For analogues of this compound, CoMFA has been applied to understand how shape and electronic properties influence their interaction with biological targets. For instance, a 3D-QSAR study on a series of thiazolone derivatives acting as Hepatitis C Virus (HCV) NS5B polymerase inhibitors developed a CoMFA model with a high cross-validated q² value of 0.621 and a non-cross-validated r² of 0.950. This indicates a statistically robust model with strong predictive capability. Similarly, a CoMFA model for aromatic thiosemicarbazone analogues as tyrosinase inhibitors was established, providing insights into the steric and electrostatic requirements for enhanced activity.
The results of a CoMFA are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure would likely lead to changes in activity.
Steric Contour Maps : Green contours indicate areas where bulky groups are favorable for activity, while yellow contours show regions where bulk is unfavorable.
Electrostatic Contour Maps : Blue contours identify regions where electropositive groups enhance activity, whereas red contours indicate areas where electronegative groups are preferred.
These visual representations are invaluable for medicinal chemists to rationally design new analogues with improved potency.
Table 1: Statistical Results of CoMFA Models for Thiazole Analogues
| Compound Series | Target | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Reference |
| Thiazolone Derivatives | HCV NS5B Polymerase | 0.621 | 0.950 | 0.685 | |
| Thiazole Derivatives | HCV NS5A Inhibitors | 0.607 | 0.934 | 0.713 | |
| Thieno-pyrimidine Derivatives | TNBC Inhibitors | 0.818 | 0.917 | - |
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR method that complements and often extends the insights from CoMFA. Like CoMFA, it involves aligning molecules and calculating interaction fields on a 3D grid. However, CoMSIA uses a Gaussian-type function for calculating the distance dependence between the probe atom and the molecule's atoms, which avoids some of the singularities and artifacts present in CoMFA's Lennard-Jones and Coulombic potentials.
A key advantage of CoMSIA is the inclusion of additional descriptor fields beyond steric and electrostatic interactions. These typically include:
Hydrophobic fields : Describing favorable or unfavorable regions for non-polar groups.
Hydrogen-bond donor fields : Identifying areas where H-bond donors are important for activity.
Hydrogen-bond acceptor fields : Highlighting regions where H-bond acceptors are crucial.
In studies of thiazole and thiosemicarbazone analogues, CoMSIA models have proven highly effective. For the same series of thiazolone derivatives targeting HCV NS5B polymerase, the best CoMSIA model yielded a q² of 0.685 and an r² of 0.940, with a predictive r² for the test set of 0.822, demonstrating superior predictive power over the CoMFA model. A study on aromatic thiosemicarbazone analogues as tyrosinase inhibitors also generated a robust CoMSIA model that elucidated the importance of molecular shape, size, and charge in determining inhibitory activity.
CoMSIA contour maps provide a detailed visual guide for structure-based drug design. For example, in a CoMSIA study of thiazole derivatives, hydrophobic contour maps might show yellow regions where hydrophobic substituents are favored and white regions where they are disfavored. Similarly, cyan and purple contours typically represent favorable regions for H-bond donors and acceptors, respectively, while orange and red contours indicate unfavorable areas for these groups. These detailed insights allow for more precise structural modifications to optimize biological activity.
Table 2: Statistical Results of CoMSIA Models for Thiazole Analogues
| Compound Series | Target | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Reference |
| Thiazolone Derivatives | HCV NS5B Polymerase | 0.685 | 0.940 | 0.822 | |
| Thiazole Derivatives | HCV NS5A Inhibitors | 0.516 | 0.960 | 0.939 | |
| Thiazole Derivatives | SDHI Inhibitors | 0.614 | 0.957 | 0.800 | |
| Thieno-pyrimidine Derivatives | TNBC Inhibitors | 0.801 | 0.897 | - |
Coordination Chemistry of 4 Thiazol 2 Yl Semicarbazide and Its Derivatives
Theoretical Studies on Metal Complex Formation and Stability
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricacies of metal-ligand interactions at the molecular level. In the context of 4-(thiazol-2-yl)semicarbazide and its derivatives, theoretical studies provide profound insights into the formation, geometry, and stability of their metal complexes. These computational approaches complement experimental findings and offer predictive power in the design of novel coordination compounds with desired properties. Methodologies such as Density Functional Theory (DFT) are frequently employed to model the electronic structure and energetics of these complexes, providing a detailed understanding of their behavior. dntb.gov.uaekb.eg
Computational Modeling of Coordination Geometries
Theoretical studies on related thiosemicarbazone and thiazole-containing ligands have demonstrated that the coordination geometry around the central metal ion is highly dependent on the nature of the metal, its oxidation state, and the specific substituents on the ligand. nih.gov For instance, DFT calculations have been successfully used to predict octahedral, square-pyramidal, and tetrahedral geometries for various transition metal complexes. dntb.gov.uanih.gov
In a study on metal complexes of sulfaclozine, which features a sulfonamide and a pyrazine (B50134) ring, DFT/B3LYP calculations were used to propose the coordination geometries. The results indicated a trigonal bipyramidal geometry for a Cu(II) complex, octahedral structures for Fe(II), Co(II), and Ni(II) complexes, and a tetrahedral arrangement for a Zn(II) complex. nih.gov These theoretical findings were in good agreement with experimental data. nih.gov
The optimized geometries obtained from such calculations also provide insights into the coordination mode of the ligand. For ligands similar to this compound, computational studies can confirm whether the ligand acts as a bidentate or tridentate chelator and identify the specific donor atoms (e.g., the thiazole (B1198619) nitrogen, the hydrazinic nitrogen, and the sulfur/oxygen of the semicarbazide (B1199961) moiety) involved in bonding to the metal center.
Table 1: Predicted Coordination Geometries of Metal Complexes with Related Ligands from DFT Studies
| Metal Ion | Ligand System | Predicted Geometry | Reference |
| Cu(II) | Sulfaclozine | Trigonal Bipyramidal | nih.gov |
| Fe(II) | Sulfaclozine | Octahedral | nih.gov |
| Co(II) | Sulfaclozine | Octahedral | nih.gov |
| Ni(II) | Sulfaclozine | Octahedral | nih.gov |
| Zn(II) | Sulfaclozine | Tetrahedral | nih.gov |
| VO(IV) | Aminothiazole-derived Schiff base | Square-Pyramidal | dntb.gov.ua |
| Cr(III) | Aminothiazole-derived Schiff base | Octahedral | dntb.gov.ua |
This table is generated based on data from studies on related ligand systems to illustrate the application of computational modeling in determining coordination geometries.
Binding Energy and Stability Constant Calculations
Theoretical calculations are also instrumental in quantifying the thermodynamic stability of metal complexes. Parameters such as binding energy and stability constants (log β) can be computed to assess the strength of the metal-ligand interaction.
Binding Energy Calculations:
Binding energy is a measure of the energy released upon the formation of a complex from its constituent metal ion and ligand(s). A more negative binding energy typically indicates a more stable complex. Quantum chemical calculations can be employed to determine the binding energies between metal ions and ligands like this compound. mdpi.com
For example, a computational study on the binding of various ligands to hydrated metal ions (Ni²⁺, Cu²⁺, Al³⁺, and Fe³⁺) utilized quantum chemical calculations to quantify the binding strength. mdpi.com The study found that the binding strength is influenced by factors such as the nature of the donor atoms and the charge of the metal ion. mdpi.com In a different study involving mixed ligand-metal complexes of 2-hydroxybenzaldehydethiosemicarbazone, a Zn(II) complex exhibited a high binding affinity with a binding energy of -8.1 kJ/mol in a molecular docking simulation. nih.gov
Stability Constant Calculations:
The stability constant (log β) is a thermodynamic quantity that describes the equilibrium of complex formation in solution. While often determined experimentally, theoretical methods can also be used to predict these values. Computational approaches can model the complexation equilibria and provide insights into the factors governing the stability of the complexes in solution.
Studies on various metal-ligand systems have shown a correlation between the calculated binding energies and the experimentally determined stability constants. For instance, the stability constants for a series of transition metal complexes with pyrimidine (B1678525) and sulfonamide drugs were determined spectrophotometrically, and the order of stability was found to be Cu(II) > Fe(III) > Ni(II) > Co(II) > Zn(II). researchgate.net This trend is often rationalized by the Irving-Williams series, which can be further investigated and explained through computational analysis of the electronic structures of the complexes.
In research on metal chelates of a Schiff-base derivative of 4-aminoantipyrine, potentiometric titrations were used to determine the stability constants. naturalspublishing.com The study found that the formation of the metal complexes was endothermic and entropically favorable. naturalspublishing.com Such thermodynamic parameters can also be calculated using computational methods to provide a more detailed understanding of the driving forces behind complex formation.
Table 2: Representative Stability Constants and Binding Energies for Metal Complexes of Related Ligands
| Metal Ion | Ligand System | Parameter | Value | Method | Reference |
| Zn(II) | 2-hydroxybenzaldehydethiosemicarbazone | Binding Energy | -8.1 kJ/mol | Molecular Docking | nih.gov |
| Cu(II) | Pyrimidine and Sulfonamide Drugs | log β | High | Spectrophotometry | researchgate.net |
| Ni(II) | Pyrimidine and Sulfonamide Drugs | log β | Moderate | Spectrophotometry | researchgate.net |
| Co(II) | Pyrimidine and Sulfonamide Drugs | log β | Moderate | Spectrophotometry | researchgate.net |
| Re(V) | 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol | log K₁ | High | Potentiometry | naturalspublishing.com |
| Ce(III) | 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol | log K₁ | Moderate | Potentiometry | naturalspublishing.com |
This table presents data from studies on analogous compounds to demonstrate the types of stability parameters that can be determined and calculated for metal complexes.
Investigation of Biological Activities of 4 Thiazol 2 Yl Semicarbazide and Its Derivatives
Research into Antimicrobial Activity
Derivatives of 4-(thiazol-2-yl)semicarbazide have demonstrated a broad spectrum of antimicrobial properties, showing promise in combating various pathogenic bacteria and fungi.
In vitro Studies on Antibacterial Efficacy
The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit varying degrees of inhibitory activity against common pathogens.
For instance, a series of thiazole (B1198619) derivatives were synthesized and tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. ekb.egnih.gov The results, often measured by the minimum inhibitory concentration (MIC), indicate that the antibacterial efficacy can be influenced by the nature of the substituents on the thiazole and semicarbazide (B1199961) framework. nih.gov In some cases, the activity of these synthetic compounds has been found to be comparable to standard antibiotics. mdpi.com
One study reported the synthesis of 2-phenylacetamido-thiazole derivatives, with the most active compound showing favorable MIC values ranging from 1.56 to 6.25 μg/mL against all tested bacterial strains, which included E. coli, P. aeruginosa, B. subtilis, and S. aureus. nih.gov Another study highlighted that thiazolidinone derivatives exhibited antibacterial activity with MIC values ranging from 0.008 to 0.24 mg/mL against various bacteria. nih.gov
Table 1: In vitro Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-Phenylacetamido-thiazole derivative | E. coli | 1.56 - 6.25 µg/mL | nih.gov |
| 2-Phenylacetamido-thiazole derivative | S. aureus | 1.56 - 6.25 µg/mL | nih.gov |
| 2-Phenylacetamido-thiazole derivative | B. subtilis | 1.56 - 6.25 µg/mL | nih.gov |
| 2-Phenylacetamido-thiazole derivative | P. aeruginosa | 1.56 - 6.25 µg/mL | nih.gov |
| Thiazolidinone Derivative 5 | S. Typhimurium | 0.008–0.06 mg/mL | nih.gov |
In vitro Studies on Antifungal Efficacy
The antifungal properties of this compound derivatives have also been a significant area of investigation. These compounds have been tested against a variety of fungal pathogens, including clinically relevant yeasts and molds.
Research has demonstrated that certain thiazole derivatives possess potent antifungal activity against species such as Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.gov For example, a series of newly synthesized thiazole derivatives showed a very strong antifungal effect against clinical C. albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Another study found that some thiazole-based compounds exhibited significant activity against Cryptococcus neoformans and Saccharomyces cerevisiae with MICs ranging from 0.53 to 12.5 µg/mL, while showing moderate activity against Candida albicans. nih.gov
The structural modifications of the parent compound play a crucial role in determining the antifungal potency. The presence of specific substituents can enhance the ability of the molecule to inhibit fungal growth. researchgate.net
Table 2: In vitro Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Thiazole derivatives (T1–T9) | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans ATCC 10231 | 3.9 µg/mL | nih.gov |
| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) (31C) | Pathogenic Fungi | 0.0625-4 μg/ml | frontiersin.org |
Research into Antitubercular Potential
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Derivatives of this compound have been explored for their potential to inhibit the growth of this bacterium.
Several studies have synthesized and evaluated thiazole derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. tandfonline.comnih.gov For instance, a series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives were synthesized, with one compound exhibiting a high potency with an MIC of 1.6 µg/mL, which is comparable to standard antitubercular drugs. tandfonline.com Another study on thiadiazole-linked thiazole derivatives identified a compound with a significant MIC value of 7.1285 μg/ml against M. tuberculosis. nih.govkthmcollege.ac.in These findings suggest that the thiazole-semicarbazide scaffold is a promising starting point for the development of new antitubercular drugs.
Table 3: In vitro Antitubercular Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivative (6c) | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | tandfonline.com |
| Thiadiazole-linked thiazole derivative (5l) | Mycobacterium tuberculosis H37Ra | 7.1285 µg/mL | nih.govkthmcollege.ac.in |
| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | Mycobacterium tuberculosis H37Rv | 1 µM - 61.2 µM | nih.gov |
Research into Anticancer/Antitumor Activity
In addition to their antimicrobial properties, this compound and its derivatives have been a focus of anticancer research, with studies demonstrating their ability to inhibit the growth of various cancer cell lines.
In vitro Cytotoxicity Studies against Cancer Cell Lines
Numerous in vitro studies have been conducted to assess the cytotoxic effects of these compounds against a panel of human cancer cell lines. These cell lines include those from breast cancer (MCF-7), liver cancer (HepG-2), and others. researchgate.netscielo.brmdpi.com
The results of these studies, typically expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicate that certain derivatives possess significant cytotoxic activity. For example, one study found that a synthesized thiazole derivative exhibited potent antiproliferative activity against MCF-7 and HepG2 cells, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com Another investigation into thiazole heterocycles showed moderate cytotoxicity against HL60 and MCF-7 cell lines with an IC50 range of 43-76 µM. scielo.br The antiproliferative effect is often attributed to the induction of apoptosis in the cancer cells. researchgate.net
Table 4: In vitro Cytotoxicity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Thiazole derivative (4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | mdpi.com |
| Thiazole derivative (4c) | HepG-2 (Liver Cancer) | 7.26 ± 0.44 µM | mdpi.com |
| Thiazole heterocycle (2h) | HL60 (Promyelocytic Leukemia) | 43 µM | scielo.br |
| Thiazole heterocycles (2d, 2f, 2h) | MCF-7 (Breast Cancer) | 43-76 µM | scielo.br |
| N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine | MCF-7 (Breast Cancer) | 1.24 µM | nih.gov |
| N-(2-benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-5-p-tolylazo-thiazol-2-yl)-hydrazine | HepG-2 (Liver Cancer) | 3.61 µM | nih.gov |
Molecular Docking Investigations of Anticancer Mechanisms
To understand the potential mechanisms underlying the anticancer activity of this compound derivatives, molecular docking studies have been employed. These computational techniques help to predict the binding interactions between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme.
A key target that has been investigated is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation and is often overexpressed in various cancers. Molecular docking studies have suggested that some thiazole derivatives can fit into the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. nih.govdovepress.com For instance, the docking of novel quinazoline-based thiazole derivatives into the EGFR kinase active sites revealed potential binding mechanisms. nih.gov These in silico findings provide a rationale for the observed cytotoxic effects and guide the design of more potent and selective anticancer agents based on the this compound scaffold.
Research into Anticonvulsant Activity
The therapeutic potential of compounds incorporating the this compound backbone has been explored in the context of epilepsy, a prevalent chronic neurological disorder. Research has focused on synthesizing derivatives and evaluating their ability to counteract seizures in established preclinical models.
In vivo Models for Anticonvulsant Evaluation (e.g., MES, scPTZ tests in mice/rats)
The primary screening of novel anticonvulsant agents often involves two well-established in vivo models: the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The MES model is considered an indicator of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures. The scPTZ test, on the other hand, identifies agents that can raise the seizure threshold, which is typical for drugs used to treat absence seizures. nih.govresearchgate.net
A series of novel thiazolidin-4-one substituted thiazoles were subjected to both MES and scPTZ evaluations to determine their antiepileptic potential. biointerfaceresearch.com Similarly, other studies have consistently used these two models to assess the anticonvulsant activities of newly synthesized derivatives containing thiazole and semicarbazone-like moieties. nih.govresearchgate.netnih.gov For instance, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which share structural similarities, were evaluated using MES and scPTZ models in mice. nih.govresearchgate.net The majority of these compounds demonstrated notable anti-MES activity. nih.govresearchgate.net
In one study, the compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) was evaluated in a model of chronic epileptogenesis induced by pentylenetetrazole (PTZ kindling) and showed high anticonvulsant activity. mdpi.com Another investigation of thiazole-bearing 4-thiazolidinones identified several derivatives with excellent anticonvulsant effects in both MES and scPTZ tests. mdpi.com For example, compound Ib (5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one) significantly reduced the percentage of mice experiencing tonic seizures by 21.4% and decreased the duration of tonic extension and clonic seizures by 3 and 2.9 times, respectively, in the MES model. mdpi.com In the scPTZ model, compound IIj ((2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester) demonstrated profound effects, including a 6.8-fold reduction in the number of clonic-tonic convulsions and a 6.9-fold decrease in the duration of the convulsive period. mdpi.com
The neurotoxicity of these compounds is typically assessed using the rotarod test, which measures motor coordination. A compound is considered neurotoxic if the animal is unable to maintain its balance on the rotating rod for a specified time. nih.govresearchgate.netbiointerfaceresearch.com
Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives in MES and scPTZ Models
| Compound ID | Test Model | Key Findings | Reference |
| PTT6 | MES & scPTZ | Identified as the most active derivative in its series. | biointerfaceresearch.com |
| Les-6222 | PTZ-kindling | Demonstrated high anticonvulsant activity. | mdpi.com |
| Ib | MES | Reduced tonic seizures by 21.4%; decreased duration of tonic and clonic phases. | mdpi.com |
| IId | MES & scPTZ | Showed excellent anticonvulsant activity. | mdpi.com |
| IIj | scPTZ | Reduced clonic-tonic convulsions per animal by 6.8 times; decreased convulsive period duration by 6.9 times. | mdpi.com |
| Compound 24 | MES & scPTZ | Active at 30 mg/kg in MES test and 100 mg/kg in scPTZ test. | nih.gov |
| Compound 4g | MES & scPTZ | ED₅₀ values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). | nih.govresearchgate.net |
Structural Features Correlated with Anticonvulsant Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the anticonvulsant potency of this compound derivatives. Research indicates that the anticonvulsant activity of thiazole-containing compounds is significantly influenced by the nature and position of substituents on associated phenyl rings. biointerfaceresearch.commdpi.com
For a series of thiazolidin-4-one substituted thiazoles, the derivative PTT6 (2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one) was identified as the most active compound. biointerfaceresearch.com This suggests that the presence of a 4-nitrophenyl group at the 2-position of the thiazolidin-4-one ring and a 4-phenylthiazole moiety contributes favorably to its anticonvulsant profile. biointerfaceresearch.com
In another series of thiazole-bearing 4-thiazolidinones, specific substitutions were found to enhance activity. mdpi.com
For 2-(thiazol-2-ylimino)-thiazolidin-4-one derivatives: The presence of a nitro group at the meta-position of the benzylidene fragment (as in compound Ib ) was associated with high activity in the MES test. mdpi.com
For 2,4-dioxo-thiazolidine derivatives: An N-(2-trifluoromethylphenyl)acetamide substituent (compound IId ) or an acetic acid ethyl ester group (compound IIj ) resulted in excellent activity in both MES and scPTZ models. mdpi.com
The general structural requirements for anticonvulsant activity in many heterocyclic compounds, including thiazoles, often align with a pharmacophore model that includes a hydrophobic aryl ring, a hydrogen-bonding domain, and an electron-donor group. biointerfaceresearch.com The ability of the thiazole moiety to act as a constrained pharmacophore at a receptor site is considered a contributor to its anticonvulsant effects. biointerfaceresearch.com Furthermore, substitutions that increase the lipophilicity of the molecule, such as halo groups, can enhance anticonvulsant activity, potentially by improving passage across the blood-brain barrier. nih.gov
Research into Enzyme Inhibitory Activities
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in human disease, including monoamine oxidases, cholinesterases, and tyrosinase.
Monoamine Oxidase (MAO) Inhibition Studies (e.g., MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. MAO-B inhibitors are of particular interest for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Several studies have synthesized and evaluated thiazole and semicarbazone analogues for their MAO inhibitory potential. nih.govresearchgate.net
A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed and evaluated as inhibitors of human MAO-A and MAO-B. The results indicated that the hydrazothiazole nucleus, bearing a phenyl ring with a meta-nitro group, is a key pharmacophoric feature for achieving selective and reversible inhibition of MAO-B. nih.gov Similarly, other research on thiazole derivatives has identified compounds with potent and selective MAO-B inhibitory activity, with some showing IC₅₀ values in the nanomolar range. researchgate.net For example, one [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivative displayed an IC₅₀ value of 3.8 nM for human MAO-B. researchgate.net
In a study of various semicarbazone, thiosemicarbazone, and thiazole derivatives, compounds 3d and 3j were found to be active against MAO-B with IC₅₀ values of 9.952 ± 1.831 µM and 3.5 ± 0.7 µM, respectively. nih.gov Another study focusing on novel thiosemicarbazone derivatives identified compounds 2b and 2h as highly effective MAO-B inhibitors, with IC₅₀ values of 0.042 ± 0.002 µM and 0.056 ± 0.002 µM, respectively, which were comparable to the reference drug Selegiline. mdpi.com
Table 2: MAO-B Inhibitory Activity of Selected Thiazole and Semicarbazone Derivatives
| Compound Class/ID | Target Enzyme | IC₅₀ Value (µM) | Reference |
| [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivative | MAO-B | 0.0038 | researchgate.net |
| Thiazole derivative 3d | MAO-B | 9.952 | nih.gov |
| Thiazole derivative 3j | MAO-B | 3.5 | nih.gov |
| Thiosemicarbazone 2b | MAO-B | 0.042 | mdpi.com |
| Thiosemicarbazone 2h | MAO-B | 0.056 | mdpi.com |
Cholinesterase (ChE) Inhibition Studies (e.g., AChE, BuChE)
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are a cornerstone in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov The thiazole scaffold has been incorporated into various molecular designs to target these enzymes.
A study of benzimidazole-based thiazole derivatives revealed that all 24 synthesized analogues exhibited good inhibitory potential against both AChE and BuChE. nih.gov The IC₅₀ values ranged from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and from 0.20 ± 0.050 to 14.20 ± 0.10 µM for BuChE. nih.gov Several of these compounds were more potent than the standard drug Donepezil. nih.gov Another investigation into benzothiazolone derivatives also showed effective inhibition of cholinesterases, with most compounds showing a preference for BuChE over AChE. mdpi.com Compound M13 was the most potent BuChE inhibitor with an IC₅₀ value of 1.21 µM. mdpi.com
Research on 3-thiadiazolyl- and thioxo-1,2,4-triazolylcoumarin derivatives also identified potent cholinesterase inhibitors. Compound 4b was the most active, with a Kᵢ value of 0.028 ± 0.002 μM and higher selectivity for AChE over BuChE. nih.gov
Table 3: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives
| Compound Series | Target Enzyme | IC₅₀ / Kᵢ Range | Most Potent Compound (IC₅₀ / Kᵢ) | Reference |
| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 µM | Analogue 16 & 21 (specific values not stated) | nih.gov |
| Benzimidazole-based thiazoles | BuChE | 0.20 - 14.20 µM | Analogue 16 & 21 (specific values not stated) | nih.gov |
| Benzothiazolone derivatives | BuChE | Not specified | M13 (IC₅₀ = 1.21 µM) | mdpi.com |
| Triazolylcoumarin derivatives | AChE | Not specified | 4b (Kᵢ = 0.028 µM) | nih.gov |
Tyrosinase Inhibition Investigations
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetics for skin whitening and in the food industry to prevent browning. rsc.orgnorthumbria.ac.uk Thiosemicarbazones, which are structurally related to the semicarbazide moiety, have been extensively studied as potent tyrosinase inhibitors, with many derivatives showing IC₅₀ values below 1 µM. rsc.orgscispace.com
The inhibitory activity of these compounds is strongly linked to their structure. For instance, the sulfur atom in the thiosemicarbazide (B42300) moiety is considered crucial for biological activity. scispace.com The substitution pattern on the aromatic ring also plays a significant role. In a series of 4-O-substituted benzaldehyde thiosemicarbazones, the most active inhibitor had an IC₅₀ of 0.34 µM. scispace.com Another study identified a resorcinyl-thiazole derivative, thiamidol, as a highly potent inhibitor of human tyrosinase with an IC₅₀ of 1.1 µmol/L, though it was a weak inhibitor of mushroom tyrosinase. northumbria.ac.uk This highlights the importance of the enzyme source in such studies.
In a different investigation, newly synthesized thiazolidin-2-imine compounds (4a and 4b ) showed strong inhibitory activity against mushroom tyrosinase, with IC₅₀ values of 1.151 ± 1.25 µM and 2.079 ± 0.87 µM, respectively. These values indicated significantly greater potency than the standard inhibitor, kojic acid (IC₅₀ = 16.031 ± 1.27 µM). researchgate.net
Research into Antioxidant Activity
The investigation into the antioxidant properties of this compound derivatives has revealed a promising area of research. The core structure is amenable to various substitutions, leading to compounds with significant potential to combat oxidative stress. Studies have shown that the antioxidant capacity is often linked to other biological activities, such as anti-inflammatory effects. nih.govresearchgate.net
Research has demonstrated that certain thiazolyl-carbonyl-thiosemicarbazides exhibit notable anti-inflammatory and antioxidant effects. nih.gov These compounds were found to mitigate oxidative stress in biological models. nih.govresearchgate.net The mechanism of action for some derivatives is thought to involve the reduction of nitric oxide (NO) synthesis, which plays a role in oxidative damage. nih.gov
The antioxidant potential of thiazole derivatives is often evaluated using various in vitro assays. A study on (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method to quantify their antioxidant capabilities. pensoft.net Similarly, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their antioxidant activities, alongside other biological effects. nih.gov Another research avenue has focused on thiazolyl–catechol compounds, which were assessed through a battery of tests including antiradical assays, electron transfer evaluations, and ferrous ion chelation methods, indicating multiple mechanisms of antioxidant action. mdpi.com
The structural features of these derivatives play a crucial role in their antioxidant activity. For instance, the incorporation of phenolic fragments into the thiazole structure has been explored to enhance these properties. mdpi.com The presence of hydroxyl groups on aromatic rings attached to the thiazole nucleus can significantly contribute to radical scavenging. Furthermore, computational studies, such as analyzing the bond dissociation energy (BDE) of phenolic OH groups, help in understanding how different substituents on the thiazole ring influence the antioxidant potential of the entire molecule. mdpi.com
Table 1: Summary of Research on Antioxidant Activity of this compound Derivatives
| Derivative Class | Key Findings | Assay/Method Used | Reference |
|---|---|---|---|
| Thiazolyl-carbonyl-thiosemicarbazides | Demonstrated good anti-inflammatory and antioxidant effects; reduced oxidative stress. | In vivo inflammation model | nih.govresearchgate.net |
| (Thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazides | Evaluated for radical scavenging effects. | DPPH radical scavenging assay | pensoft.net |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Synthesized and tested for antioxidant properties among other bioactivities. | In vitro antioxidant assays | nih.gov |
| Thiazolyl–catechol compounds | Showed antioxidant potential via multiple mechanisms. | Antiradical, electron transfer, and ferrous ion chelation assays | mdpi.com |
| 2-Aminothiazole (B372263) derivatives | Indicated significant potential in scavenging free radicals. | Not specified | mdpi.com |
Other Investigated Biological Potentials (e.g., Antiviral, Anti-inflammatory)
Beyond antioxidant effects, the structural scaffold of this compound has served as a foundation for developing derivatives with a range of other biological activities, most notably anti-inflammatory and antiviral potentials.
Anti-inflammatory Activity Several studies have focused on the anti-inflammatory properties of this class of compounds. A series of novel thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles were investigated for their ability to reduce inflammation. nih.govresearchgate.net In an in vivo model of turpentine oil-induced inflammation, these compounds demonstrated anti-inflammatory effects by lowering the acute phase bone marrow response and reducing oxidative stress. nih.govresearchgate.net The proposed mechanism for some of these derivatives involves the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov Virtual screening studies have supported this hypothesis, showing that the compounds can bind to the active site of iNOS. nih.gov
Another approach to evaluating anti-inflammatory potential has been through in vitro methods. Thiazole-based hydrazide derivatives were tested for their ability to inhibit the denaturation of bovine serum albumin, a common method for screening anti-inflammatory drugs. acs.org The results indicated that several synthesized compounds exhibited significant inhibition, with structure-activity relationship studies suggesting that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings were crucial for enhanced activity. acs.org
Antiviral Activity The thiazole nucleus is a component of various compounds screened for antiviral efficacy. Research has explored derivatives for activity against a range of viruses. For example, Schiff and Mannich bases derived from isatin (B1672199) and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide were synthesized and evaluated for anti-HIV activity. benthamscience.comscispace.com
More recent research has identified specific thiazole amides as potent inhibitors of alphaviruses. nih.gov One compound, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was found to be a strong inhibitor of the Chikungunya virus (CHIKV). nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of even more potent inhibitors. The mechanism of action for these compounds was determined to be the inhibition of viral replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov
Table 2: Investigated Anti-inflammatory and Antiviral Activities
| Derivative Class | Investigated Activity | Key Findings | Reference |
|---|---|---|---|
| Thiazolyl-carbonyl-thiosemicarbazides | Anti-inflammatory | Reduced inflammation in an in vivo model, likely through iNOS inhibition. | nih.govresearchgate.net |
| Thiazole-based hydrazides | Anti-inflammatory | Inhibited protein denaturation in vitro; activity influenced by specific substituents. | acs.org |
| Schiff/Mannich bases of N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide | Antiviral (Anti-HIV) | Synthesized and evaluated for activity against HIV. | benthamscience.comscispace.com |
| 4-Substituted-2-thiazole amides | Antiviral (Anti-CHIKV) | Inhibited Chikungunya virus replication by blocking viral RNA translation. | nih.gov |
Research Frameworks for Broader Bioactivity Screening
The exploration of the biological potential of this compound and its derivatives typically follows a multi-stage research framework that integrates chemical synthesis with a combination of in vitro, in vivo, and in silico evaluation methods.
A common starting point is the targeted synthesis of a library of novel derivatives based on the core thiazole structure. researchgate.net Following synthesis and structural characterization using spectroscopic methods (e.g., NMR, IR), the compounds undergo broad in vitro screening to identify potential biological activities. researchgate.net This often includes antimicrobial screening against a panel of pathogenic bacteria and fungi using techniques like the agar disc diffusion method. researchgate.netresearchgate.net
For more specific activities, tailored assays are employed. For instance, potential anti-inflammatory agents are evaluated using in vitro protein denaturation assays, while antioxidant capacity is measured through radical scavenging tests like the DPPH assay. pensoft.netacs.org Compounds showing promise in initial screens are then often subjected to more complex evaluations. This can include enzymatic assays to identify specific molecular targets, such as the inhibition of human monoamine oxidase (hMAO) or inducible nitric oxide synthase (iNOS). nih.govnih.gov
In silico computational techniques are a critical component of modern screening frameworks. researchgate.net Molecular docking is frequently used to predict how synthesized compounds might bind to the active site of a specific protein target, providing insights into their potential mechanism of action and helping to explain structure-activity relationships. nih.govnih.govresearchgate.net This computational analysis can guide the synthesis of more potent and selective derivatives.
Finally, select compounds with significant in vitro activity and favorable computational profiles may advance to in vivo testing in animal models to confirm their biological effects in a more complex physiological system. nih.govresearchgate.net This comprehensive framework, combining synthesis, broad and targeted in vitro screening, computational modeling, and selective in vivo validation, allows for the systematic investigation and identification of the diverse biological potentials of this compound derivatives.
Structure Activity Relationship Sar Studies of 4 Thiazol 2 Yl Semicarbazide Derivatives
Impact of Substituent Variation on Biological Activity Profiles
The biological activity of 4-(thiazol-2-yl)semicarbazide derivatives is significantly influenced by the nature and position of various substituents on the thiazole (B1198619) ring and any associated aromatic systems. SAR studies have demonstrated that even minor chemical modifications can lead to substantial changes in efficacy and spectrum of activity, particularly in antimicrobial and anticancer applications.
Research into different derivatives has established clear patterns. For instance, the presence of specific electron-withdrawing or electron-donating groups on an associated phenyl ring can dictate the type and level of biological response. Structure-activity relationship studies have indicated that electron-donating groups tend to enhance antibacterial activity, whereas electron-withdrawing groups often boost antifungal activity. ijper.org Specifically, chloro-substituted compounds have been shown to exhibit significant antimicrobial inhibition. nanobioletters.com In contrast, substitutions with electron-donating groups on the phenyl ring were found to decrease antimicrobial effects. nanobioletters.com
In the context of anticancer activity, certain substituents have been identified as crucial for potency. For example, in a series of related indole (B1671886) derivatives, the presence of a methoxy (B1213986) (-OCH3) or a nitro (-NO2) group at the C-6 position of the indole ring was associated with promising SIRT1 inhibitory activities. researchgate.net The substitution pattern on phenyl rings attached to the thiazole core plays a critical role in determining antimicrobial efficacy. nih.gov Compounds featuring nitro groups, such as 4-NO2 and 3-NO2, have shown significant activity against bacteria like B. subtilis and B. megaterium. nih.gov This enhanced activity is attributed to the increased electrophilicity, which may facilitate stronger interactions with microbial targets. nih.gov
The following table summarizes the observed impact of various substituents on the biological activity of thiazole derivatives based on multiple studies.
| Substituent Group | Position | Observed Impact on Biological Activity | Primary Activity Type |
|---|---|---|---|
| Chloro (Cl) | Phenyl Ring | Significant growth inhibition. nanobioletters.com | Antimicrobial |
| Nitro (NO₂) | Phenyl Ring | Increased antifungal activity; ijper.org Significant antibacterial activity. nih.gov | Antifungal, Antibacterial |
| Methoxy (OCH₃) | Indole Ring (C-6) | Promising SIRT1 inhibitory activity. researchgate.net | Anticancer |
| Electron-donating groups (general) | Phenyl Ring | Increased antibacterial activity; ijper.org Decreased antimicrobial activity. nanobioletters.com | Antibacterial |
| Electron-withdrawing groups (general) | Phenyl Ring | Increased antifungal activity. ijper.org | Antifungal |
Influence of Heterocyclic Ring Modifications on Potency and Selectivity
Modifying the heterocyclic core by incorporating or linking other ring systems to the this compound scaffold is a key strategy for modulating potency and selectivity. The thiazole ring itself is a crucial component of many biologically active compounds, including the antibiotic penicillin. mdpi.comresearchgate.net Its derivatives are known to possess a wide range of therapeutic effects. mdpi.com The introduction of additional heterocyclic moieties such as pyrazoline, triazole, thiadiazole, or benzimidazole (B57391) can significantly alter the molecule's steric and electronic properties, leading to improved interactions with biological targets.
For example, studies on hybrid molecules have shown that combining the thiazole nucleus with other heterocycles can yield compounds with enhanced antimicrobial profiles. Derivatives incorporating a pyrazoline ring linked to the thiazole have been investigated for their activity against various bacterial and fungal strains. nih.govmdpi.com In one series, a thiophene-substituted pyrazolinyl-triazolyl-thiadiazole derivative of thiazole demonstrated promising results against E. coli, P. aeruginosa, and S. aureus. mdpi.com
Further research has explored the synthesis of molecules containing multiple thiazole rings. It was found that compounds featuring di- and tri-thiazole structures displayed high antimicrobial activity, in some cases exceeding that of standard antibiotics. mdpi.com The strategic addition of different azole rings, such as 5-aminotetrazole (B145819) and 2-aminobenzimidazole, to the thiazole core has also been used to create novel series of derivatives with potential biological applications. mdpi.com The inherent biological activities of rings like pyrazole (B372694) and thiophene, known for their antimicrobial and anti-inflammatory properties, can create synergistic effects when combined with a thiazole moiety. nih.gov
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound and its derivatives provides essential insights into the spatial arrangement of atoms and functional groups, which directly correlates with their bioactivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational quantum mechanics (QM) calculations are employed to determine the most stable conformations. mdpi.com
For closely related thiosemicarbazone derivatives, a combination of 2D-NMR techniques (like 2D-NOESY and 2D-ROESY) and Density Functional Theory (DFT) calculations has been used to establish the precise molecular structure. mdpi.com These studies have successfully determined the preferred conformation, such as an 'exo' structure, for certain bioactive analogs. mdpi.com The experimentally observed spatial correlations were confirmed by identifying the lowest energy conformations through DFT calculations, showing a strong match between theoretical models and empirical data. mdpi.com
Molecular docking studies further elucidate the relationship between conformation and activity by simulating the binding of the molecule within the active site of a target protein. nih.gov For thiazol-2-amine analogs, docking results have suggested that their inhibitory activity stems from binding within the active sites of enzymes like Enoyl ACP reductase and Lipid A. nih.gov These computational experiments can predict favorable binding energies and identify key interactions, reinforcing the importance of a specific molecular conformation for achieving a therapeutic effect. mdpi.com
Ligand Efficiency and Optimization Strategies in SAR Research
In the optimization phase of drug discovery, SAR research utilizes metrics like Ligand Efficiency (LE) to guide the development of lead compounds. LE is a measure of the binding energy per non-hydrogen atom of a molecule, which helps in identifying small, efficient fragments that can be developed into more potent drugs. This concept is crucial for optimizing derivatives of this compound.
Analysis of related heterocyclic structures, such as 4-thiazolidinone (B1220212) derivatives, has shown that while many compounds may exhibit biological activity, they often have LE values below the desired minimum threshold of 0.3. researchgate.net This indicates that although the molecules bind to their target, they may not be doing so in the most efficient manner, often due to excessive molecular weight or lipophilicity. researchgate.net
Mechanistic Research Approaches for Biological Activities
In Silico Molecular Docking Simulations for Target Identification
Computational methods, particularly molecular docking, are pivotal in the preliminary stages of mechanistic investigation for thiazole-containing compounds. These simulations predict how a ligand, such as a 4-(thiazol-2-yl)semicarbazide derivative, might bind to the active site of a biological target, typically a protein or enzyme. This approach is instrumental in identifying potential molecular targets and understanding the structural basis of the compound's activity. researchgate.net
For instance, in studies involving thiazole (B1198619) derivatives, molecular docking has been used to identify key amino acid residues involved in the ligand-protein interaction, providing insights into the compound's binding mode and conformation within the binding site. Such computational studies have been applied to various thiazole derivatives to evaluate their potential as inhibitors for targets like cyclin-dependent kinases (CDK2, CDK4, and CDK6) and monoamine oxidase (MAO). nih.govnih.govnih.gov The stability of the predicted binding is often further assessed using molecular dynamics (MD) simulations, which provide a more dynamic picture of the interaction over time.
A critical component of molecular docking analysis is the detailed examination of the intermolecular forces that stabilize the ligand within the receptor's binding pocket. These non-covalent interactions are fundamental to molecular recognition and the biological efficacy of a drug lead. plos.org
Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-receptor complexes. nih.gov In the context of thiazole derivatives, docking studies frequently reveal hydrogen bonds forming between the ligand and amino acid residues like aspartic acid, threonine, and lysine (B10760008) in the target protein's active site. nih.gov The amide and thiazole moieties in the this compound scaffold provide potential hydrogen bond donor and acceptor sites, facilitating these key interactions. nih.gov
Hydrophobic Interactions: These interactions play a major role in stabilizing ligands at the binding interface. plos.orgthescipub.com The thiazole ring and any associated phenyl or other nonpolar groups can engage in hydrophobic interactions with nonpolar amino acid residues such as isoleucine. nih.govnih.gov The optimization of both hydrogen bonding and hydrophobic interactions is a key strategy in designing more effective enzyme inhibitors. plos.org
The table below summarizes typical interactions observed in docking studies of thiazole-based compounds with protein targets.
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Examples) | Reference |
| Hydrogen Bonding | Amide NH, Thiazole N | Asp, Thr, Gly, Lys | nih.gov |
| Hydrophobic Interaction | Thiazole Ring, Phenyl Groups | Ile, Val | nih.govnih.govthescipub.com |
| Electrostatic Interaction | Polar groups | Lys, Asp | nih.gov |
Molecular docking simulations also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This score helps in ranking potential drug candidates and predicting their potency. A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor. nih.gov
For example, docking studies on certain thiazole derivatives against the Hsp82 protein revealed binding affinities as high as -9.5 kcal/mol, outperforming reference drugs. nih.gov These predicted affinities provide a valuable metric for prioritizing compounds for further experimental validation.
Enzyme Kinetics Studies to Elucidate Inhibition Mechanisms
Following the identification of a potential enzyme target through docking or screening, enzyme kinetics studies are performed to experimentally validate the inhibition and determine its mechanism. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
The mechanism of inhibition can be elucidated by analyzing plots of the kinetic data, such as Lineweaver-Burk plots. Common inhibition mechanisms include:
Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme, competing with the substrate. nih.gov
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex.
Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site, but with different affinities.
Studies on thiazole and semicarbazone analogues have identified them as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B). nih.gov Kinetic analyses in such studies are crucial for determining the type of inhibition (e.g., competitive) and quantifying the inhibitor's potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.govnih.gov
DNA Interaction Studies
Some thiazole-containing compounds exert their biological effects by interacting directly with DNA. Experimental techniques are used to investigate the nature and consequences of this interaction.
One common method is agarose (B213101) gel electrophoresis, which is used to study the ability of a compound to induce DNA cleavage. nih.gov In these experiments, plasmid DNA (like pBR322) is incubated with the test compound, and the resulting mixture is separated on an agarose gel. nih.gov If the compound cleaves the DNA, the supercoiled form (Form I) of the plasmid will be converted into the nicked, relaxed circular form (Form II) or the linear form (Form III). The appearance of these forms on the gel indicates DNA cleavage activity. nih.govresearchgate.net
Studies on Schiff base ligands derived from thiazole and their metal complexes have demonstrated their potential to act as DNA cleaving agents. nih.gov Similarly, other research on thiazole derivatives has used DNA cleavage experiments as supporting evidence to describe the mechanism of antimicrobial action. researchgate.netnih.gov Beyond cleavage, techniques like viscosity titration and circular dichroism can be employed to determine the mode of binding, such as intercalation (where the molecule inserts itself between DNA base pairs) or groove binding. preprints.org
Exploration of Proposed Biological Pathways and Cellular Targets
The ultimate goal of mechanistic research is to place the molecular action of a compound into a broader biological context. This involves identifying the cellular pathways affected by the compound's interaction with its target. Thiazole derivatives have been investigated for their effects on a wide range of biological pathways, primarily in the context of cancer and infectious diseases. mdpi.commdpi.comresearchgate.net
Identified cellular targets and pathways for thiazole-based compounds include:
Cell Cycle Regulation: Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. nih.govnih.gov Inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death), representing a key anticancer mechanism. nih.gov
Signal Transduction: Many thiazole compounds target protein kinases (e.g., EGFR, HER2, VEGFR-2) that are key components of signal transduction pathways controlling cell growth, proliferation, and survival. nih.gov
Neurotransmission: Thiazole and semicarbazone analogues have been evaluated as inhibitors of monoamine oxidases (MAO), enzymes that metabolize neurotransmitters. nih.gov This suggests a potential role in neurological pathways.
Antimicrobial Mechanisms: The antimicrobial activity of thiazole derivatives is often linked to the inhibition of essential microbial enzymes or interaction with microbial DNA. nih.govnih.gov
The combination of in silico predictions and diverse experimental assays allows for a comprehensive understanding of the molecular and cellular mechanisms underlying the biological activities of this compound and its analogues.
Potential Non Biological Applications in Materials Science and Analytical Chemistry
Role as Organic Collectors in Flotation Processes
The use of 4-(thiazol-2-yl)semicarbazide as an organic collector in flotation processes has not been documented in the reviewed scientific literature. While certain sulfur and nitrogen-containing compounds can act as collectors for mineral separation, specific studies on this compound for this application are not available.
Applications in Sensing Technologies (e.g., Chemosensors, pH Sensors)
There is no specific information in the reviewed scientific literature on the application of this compound in sensing technologies. However, the thiazole (B1198619) nucleus is a component of some fluorescent chemosensors. For instance, novel fluorescent chemosensors containing thiazole derivatives have been developed for the detection of metal ions like Al³⁺ researchgate.net. Thiazolone-based zinc complexes have also been synthesized and shown to have fluorescent properties that are sensitive to acids, bases, and toluene, suggesting potential for naked-eye detection rsc.orgresearchgate.net. Additionally, thiazolothiazole derivatives have been investigated for their ability to sense metal ions such as Cu²⁺ and Zn²⁺ through spectrophotometric and spectrofluorimetric titrations unl.pt. These examples highlight the potential of the thiazole moiety in the design of sensors, though specific applications of this compound have not been reported.
Development as Corrosion Inhibitors
The development of this compound as a corrosion inhibitor has not been the specific subject of dedicated studies. However, the structural components of the molecule, namely the thiazole ring and the semicarbazide (B1199961) group, are present in many compounds that are effective corrosion inhibitors.
Organic compounds containing nitrogen, sulfur, and aromatic rings are well-established as effective corrosion inhibitors for various metals and alloys in acidic media. These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.
Research Findings on Related Compounds:
Thiazole Derivatives: A novel eco-friendly corrosion inhibitor, 4-(pyridin-4-yl)thiazol-2-amine (PTA), has been shown to be effective for mild steel in a 1 M HCl solution, with a maximum inhibition efficiency of 96.06% at a concentration of 0.2 mM. The adsorption of PTA on the steel surface was found to involve both physisorption and chemisorption and followed the Langmuir adsorption isotherm nih.gov. The high inhibition efficiency is attributed to the presence of multiple polar nitrogen and sulfur atoms, as well as amino groups, which enhance the adsorption of the inhibitor on the metal surface nih.gov. Similarly, 4-(pyridin-3-yl) thiazol-2-amine has been demonstrated to be an excellent corrosion inhibitor for copper in acidic solutions, with a maximum inhibition efficiency of 94% at 1 mM researchgate.net.
Thiosemicarbazide (B42300) Derivatives: Thiosemicarbazide and its derivatives are known to be effective corrosion inhibitors. For example, 3,4-dimethoxy phenyl thiosemicarbazone has been investigated as a corrosion inhibitor for copper in 1 M HCl, demonstrating significant protection nih.gov. The inhibition mechanism is attributed to the adsorption of the inhibitor molecules on the copper surface, forming a protective film nih.gov. Electrochemical studies on other thiosemicarbazone derivatives and their metal complexes have also shown good corrosion inhibition for mild steel in acidic environments researchgate.netresearchgate.netwu.ac.th. The effectiveness of these compounds is generally linked to the presence of sulfur and nitrogen atoms which can coordinate with the metal surface.
Given that this compound contains both the thiazole ring and a semicarbazide moiety, it possesses the necessary functional groups to potentially act as a corrosion inhibitor. The nitrogen and sulfur atoms in the molecule can serve as active centers for adsorption on metal surfaces.
Table 1: Examples of Thiazole and Thiosemicarbazide Derivatives as Corrosion Inhibitors
| Compound Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 4-(pyridin-4-yl)thiazol-2-amine | Mild Steel | 1 M HCl | 96.06 | nih.gov |
| 4-(pyridin-3-yl)thiazol-2-amine | Copper | 1 M HCl | 94 | researchgate.net |
| 3,4-dimethoxy phenyl thiosemicarbazone | Copper | 1 M HCl | >80 | nih.gov |
Analytical Reagents for Metal Ion Detection and Separation
While there are no specific reports on the use of this compound as an analytical reagent, its chemical structure suggests potential in this area. The semicarbazide and thiazole moieties can act as chelating agents for metal ions.
Thiosemicarbazones, which are structurally related to semicarbazides, are known to form stable complexes with a variety of metal ions. This property has been exploited for their separation and determination. For instance, a new thiosemicarbazone was used as a complexing reagent for the chromatographic separation and determination of metal complexes by reverse-phase HPLC nih.gov. The ability of the semicarbazone group to bind to metal ions is a key feature in these applications. A simple semicarbazone derivative of piperidin-4-one has been reported as a selective fluorescent chemosensor for Ni²⁺ ions in water .
Similarly, thiazole-containing compounds have been used as reagents for metal ion detection. 4-(2-thiazolylazo)resorcinol is a well-known chelating reagent used in the separation and determination of various metal ions, including Co(II), Zn(II), Ni(II), and Fe(II), through techniques like capillary electrophoresis and HPLC nih.govresearchgate.net. Novel quinoline-based thiazole derivatives have also been synthesized and shown to selectively detect Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching nih.gov.
The presence of both a thiazole ring and a semicarbazide group in this compound provides multiple potential binding sites (N and S atoms) for coordination with metal ions. This suggests that the compound could potentially be used as a chromogenic or fluorogenic reagent for the detection and quantification of specific metal ions, or as a chelating agent for their separation. However, experimental verification of these potential applications is not available in the current literature.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies
While classical synthetic routes to thiazole (B1198619) and thiosemicarbazide (B42300) derivatives are well-established, future research is increasingly focused on the development of more efficient, sustainable, and versatile methodologies. The exploration of one-pot, multi-component reactions is a significant trend, aiming to construct complex molecular architectures from simple precursors in a single step, which enhances efficiency and reduces waste. nih.gov Green chemistry principles are also becoming central to synthetic design. This includes the use of environmentally benign solvents, solvent-free reaction conditions, and biocatalysts like Baker's yeast to promote cyclocondensation reactions, offering a more sustainable alternative to traditional chemical catalysts. researchgate.net The development of novel synthetic pathways will not only streamline the production of known derivatives but also facilitate access to new chemical spaces for discovering compounds with unique properties.
Future synthetic strategies are expected to focus on:
Microwave-assisted synthesis: To reduce reaction times and improve yields.
Flow chemistry: For safer, more scalable, and controlled production.
Combinatorial synthesis: To rapidly generate large libraries of derivatives for high-throughput screening.
Advanced Spectroscopic Characterization Techniques
The unambiguous structural elucidation of novel 4-(thiazol-2-yl)semicarbazide derivatives is critical for understanding their structure-activity relationships. While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are routinely used, future research will increasingly rely on more advanced methods to resolve complex structural features. nih.govnih.gov
Two-dimensional NMR techniques, such as NOESY, are valuable for determining the most stable conformation of molecules in solution. mdpi.com For definitive structural proof, single-crystal X-ray crystallography is indispensable, providing precise information on bond lengths, bond angles, and three-dimensional arrangement in the solid state. nih.gov The integration of theoretical calculations with experimental spectroscopic data is another emerging trend. Computational methods can predict spectroscopic properties, which, when compared with experimental results, provide a deeper level of structural confirmation and understanding of molecular electronics. nih.gov
| Technique | Information Provided | Typical Signals for Thiazole-Semicarbazide Core |
|---|---|---|
| ¹H NMR | Proton environment, chemical shifts (δ) | Thiazole ring protons (6.5-8.0 ppm), NH protons (variable, often >8.0 ppm), CH=N proton (8.0-8.5 ppm) nih.govmdpi.com |
| ¹³C NMR | Carbon skeleton, chemical shifts (δ) | C=S carbon (~177 ppm), Thiazole ring carbons (100-170 ppm), C=N carbon (~140 ppm) nih.govnih.gov |
| IR Spectroscopy | Functional groups, vibration frequencies (cm⁻¹) | N-H stretching (3100-3400 cm⁻¹), C=N stretching (~1615 cm⁻¹), C=S stretching (~1100 cm⁻¹) mdpi.comnih.gov |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the compound's mass nih.gov |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles | Precise atomic coordinates and conformational details nih.gov |
Integration of Machine Learning in Computational Design and Prediction
The convergence of computational chemistry and artificial intelligence is revolutionizing drug discovery. Future research on this compound derivatives will heavily leverage machine learning (ML) and other in silico methodologies. scielo.br Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can identify key molecular descriptors that correlate with biological activity, allowing for the rational design of more potent compounds. scielo.br
Pharmacophore modeling and molecular docking simulations can predict how these molecules interact with biological targets, providing insights into their mechanism of action. uran.ua These computational tools enable the virtual screening of large compound libraries and the design of novel derivatives with optimized properties before committing to their chemical synthesis, thereby saving significant time and resources. scielo.bruran.ua This data-driven approach accelerates the discovery process and increases the probability of identifying promising lead compounds.
Development of Multi-Targeted Agents
The traditional "one molecule, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. Consequently, the development of multi-targeted agents that can modulate several biological targets simultaneously is a major trend in medicinal chemistry. researchgate.net The thiazole and thiosemicarbazone scaffolds are recognized for their ability to interact with a wide range of biological targets, making them ideal starting points for the design of such agents. researchgate.netnih.govnih.gov
Derivatives of this compound could be engineered to act on multiple targets implicated in disease progression. For instance, in cancer therapy, a single compound could be designed to inhibit different protein kinases, topoisomerases, or proteins involved in angiogenesis and cell cycle regulation. researchgate.netnih.gov This multi-pronged approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms. researchgate.net
| Potential Disease Area | Potential Molecular Targets for Multi-Targeted Agents |
|---|---|
| Cancer | Protein Kinases (e.g., EGFR, BRAF), Topoisomerases, Tubulin, Carbonic Anhydrases, Bcl-2 family proteins nih.govmdpi.commdpi.com |
| Infectious Diseases | Dihydrofolate Reductase (DHFR), DNA Gyrase, Viral Enzymes researchgate.netdergipark.org.tr |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterases, Glycogen Synthase Kinase 3 (GSK-3) |
Investigation of Emerging Non-Biological Applications
While the primary focus of research on this compound has been its biological activity, the inherent chemical properties of the thiosemicarbazone and thiazole moieties suggest potential in various non-biological fields. Future investigations are likely to explore these untapped applications.
Thiosemicarbazones are known to be used commercially in dyes, photographic films, and the plastics industry. nih.gov The π-conjugated system present in these molecules makes them candidates for nonlinear optical (NLO) materials, which have applications in telecommunications and optical computing. nih.gov Furthermore, the presence of nitrogen and sulfur atoms makes these compounds effective metal chelators, suggesting potential use as corrosion inhibitors, analytical reagents for metal detection, or as ligands in coordination chemistry. In agriculture, related triazole and thiazole derivatives have been utilized as fungicides, insecticides, and plant growth regulators, indicating a possible avenue for developing novel agrochemicals. nih.gov
Q & A
Q. Validation Methods :
- Spectroscopic Analysis : ¹H/¹³C NMR and IR spectroscopy confirm bond formation (e.g., NH stretches at ~3200 cm⁻¹ for semicarbazide) .
- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .
How does the substitution pattern on the thiazole ring influence biological activity, particularly in enzyme inhibition?
Advanced Research Question
Substituents on the thiazole ring modulate electronic and steric effects, impacting target selectivity:
- Electron-Withdrawing Groups (e.g., NO₂) : Enhance MAO-B inhibition (e.g., compound 4 in : IC₅₀ = 0.212 µM) by stabilizing hydrogen bonds in the enzyme’s active site .
- Bulkier Aryl Groups : Increase selectivity for BuChE over AChE (e.g., compound 17 : IC₅₀ = 0.024 µM for BuChE vs. 0.264 µM for AChE) due to hydrophobic interactions .
Q. Methodological Insight :
- Docking Studies : Use software like AutoDock to simulate ligand-enzyme interactions (e.g., π-π stacking with MAO-B’s FAD cofactor) .
- Kinetic Assays : Determine inhibition type (competitive vs. mixed) via Lineweaver-Burk plots .
What experimental approaches resolve contradictions in reported anticonvulsant activities of semicarbazide derivatives?
Advanced Research Question
Discrepancies in anticonvulsant efficacy (e.g., lower activity in semicarbazides vs. amino acid analogs) arise from stereochemical and conformational differences:
- X-ray Crystallography : Reveals planar configurations in semicarbazides (e.g., compound 13 in ) that reduce target specificity compared to chiral amino acids .
- In Vivo Models : Compare ED₅₀ values in MES (maximal electroshock) and scPTZ (pentylenetetrazole) tests to assess mechanism-specific activity .
Q. Data Reconciliation :
- SAR Analysis : Correlate substituent size (e.g., benzyl vs. methyl) with blood-brain barrier permeability .
How can this compound be optimized for multi-target activity in neurodegenerative diseases?
Advanced Research Question
Dual MAO-B/ChE inhibitors require balancing steric bulk and electronic properties:
Q. Optimization Strategies :
- In Silico Screening : Prioritize candidates with low topological polar surface area (<90 Ų) for CNS penetration .
- Mitochondrial Toxicity Assays : Assess ROS scavenging capacity using DCFH-DA probes .
What methodologies ensure stability of this compound in biochemical applications (e.g., microarrays)?
Basic Research Question
Stability in bioassays depends on functional group protection and storage conditions:
Q. Validation :
- Atomic Force Microscopy (AFM) : Confirm monolayer homogeneity (RMS roughness <2 nm) .
- Accelerated Aging Studies : Expose slides to 37°C/75% RH for 14 days; monitor fluorescence retention (>90%) .
How do structural modifications impact antitumor activity in thiazole-semicarbazide hybrids?
Advanced Research Question
Antitumor potency correlates with substituent hydrophobicity and hydrogen-bonding capacity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
